Octahydropyrido[1,2-a]azepin-9(6h)-one
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Overview
Description
Octahydropyrido[1,2-a]azepin-9(6h)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrido[1,2-a]azepin-9(6h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also aid in optimizing reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octahydropyrido[1,2-a]azepin-9(6h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Octahydropyrido[1,2-a]azepin-9(6h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of octahydropyrido[1,2-a]azepin-9(6h)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Octahydropyrido[2,3-g]quinoline-4,9-dione: Another heterocyclic compound with a similar fused ring system.
Dibenzo[b,f]azepin-10(11H)-one: Features a similar azepine ring but with different substituents and ring fusion patterns.
Uniqueness
Octahydropyrido[1,2-a]azepin-9(6h)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62084-30-4 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,3,4,6,7,8,10,10a-octahydro-1H-pyrido[1,2-a]azepin-9-one |
InChI |
InChI=1S/C10H17NO/c12-10-5-3-7-11-6-2-1-4-9(11)8-10/h9H,1-8H2 |
InChI Key |
UEDKJTIVKXPUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(=O)CC2C1 |
Origin of Product |
United States |
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